2-Sulfobenzoic acid

Catalog No.
S588244
CAS No.
632-25-7
M.F
C7H6O5S
M. Wt
202.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Sulfobenzoic acid

CAS Number

632-25-7

Product Name

2-Sulfobenzoic acid

IUPAC Name

2-sulfobenzoic acid

Molecular Formula

C7H6O5S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

ZMPRRFPMMJQXPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O

solubility

2.47 M

Synonyms

2-sulfobenzoic acid, 2-sulfobenzoic acid, diammonium salt, 2-sulfobenzoic acid, dipotassium salt, 2-sulfobenzoic acid, disodium salt, 2-sulfobenzoic acid, monoammonium salt, 2-sulfobenzoic acid, monosodium salt, 2-sulfobenzoic acid, trihydrate salt, ortho-sulphobenzoic acid

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O

The exact mass of the compound 2-Sulfobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.47 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Sulfobenzoic acid is an aromatic organic compound featuring both a carboxylic acid and a sulfonic acid functional group. This dual functionality makes it a highly water-soluble, crystalline solid used as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and specialty chemicals. Its primary procurement value stems from the specific ortho-positioning of its functional groups, which dictates its reactivity, chelation properties, and suitability as a precursor for specific heterocyclic structures, distinguishing it from its meta and para isomers.

Substituting 2-Sulfobenzoic acid with its meta (3-Sulfobenzoic) or para (4-Sulfobenzoic) isomers is unviable for applications that depend on intramolecular interactions. The adjacent positioning of the sulfonic and carboxylic acid groups in the ortho isomer is a prerequisite for forming key intermediates like 2-Sulfobenzoic anhydride through cyclization, a reaction impossible for the other isomers. This structural feature is critical for its role as a precursor in the synthesis of saccharin and related heterocyclic compounds. Furthermore, the ortho configuration enables bidentate chelation to metal ions, creating distinct coordination complexes compared to the monodentate or bridging behavior of the meta and para isomers, making them functionally non-interchangeable in specific catalysis and materials science applications.

Exclusive Precursor for 2-Sulfobenzoic Anhydride and Saccharin Synthesis

2-Sulfobenzoic acid is a direct and necessary precursor for the synthesis of 2-Sulfobenzoic anhydride (CAS 81-08-3), a key intermediate. The intramolecular cyclization required to form the anhydride is only possible due to the ortho-positioning of the carboxylic and sulfonic acid groups. This anhydride is subsequently used in the synthesis of saccharin. Its isomers, 3- and 4-Sulfobenzoic acid, cannot undergo this cyclization and are therefore unsuitable as procurement substitutes for this synthetic pathway.

Evidence DimensionFeasibility of Intramolecular Anhydride Formation
Target Compound DataForms 2-Sulfobenzoic anhydride upon heating or with dehydrating agents.
Comparator Or Baseline3- and 4-Sulfobenzoic acid: Do not form a monomeric cyclic anhydride due to the separation of functional groups.
Quantified DifferenceQualitatively distinct reactivity (Yes/No)
ConditionsHeating or reaction with reagents like thionyl chloride or phosphorus pentoxide.

For any process requiring 2-sulfobenzoic anhydride or downstream products like saccharin, only the ortho-isomer is a viable starting material.

Differential Thermal and Solubility Properties for Process Control

2-Sulfobenzoic acid exhibits distinct physical properties compared to its isomers, which directly impacts process parameters like dissolution temperature and crystallization conditions. It has a significantly lower melting point than its para isomer, which can be critical in melt-processing or for ensuring complete dissolution at lower temperatures. Its solubility in water is also distinct from its isomers, a key factor in designing aqueous-based reaction and purification protocols.

Evidence DimensionMelting Point (°C)
Target Compound Data142 °C (for 2-Sulfobenzoic acid)
Comparator Or Baseline264-266 °C (for 4-Sulfobenzoic acid); 141 °C (for 3-Sulfobenzoic acid)
Quantified Difference122-124 °C lower than the para isomer; similar to the meta isomer.
ConditionsStandard atmospheric pressure.

Selecting the wrong isomer can lead to process failure due to insolubility or the need for significantly higher process temperatures, impacting energy costs and potentially degrading other components.

Enhanced Metal Chelation Capacity Due to Ortho-Positioned Ligating Groups

The adjacent sulfonic and carboxylic acid groups allow 2-Sulfobenzoic acid to act as a bidentate ligand, forming a stable five-membered chelate ring with metal ions. This is a structurally distinct binding mode compared to its isomers. For example, in copper (II) complexes, 4-Sulfobenzoic acid acts as a monodentate ligand, coordinating only through the sulfonate group while the distant carboxylate group remains protonated and uncoordinated. This difference in coordination fundamentally alters the stability, geometry, and resulting properties of the metal complexes.

Evidence DimensionLigand Binding Mode to Metal Center (e.g., Cu²⁺)
Target Compound DataBidentate (Chelating via sulfonate and carboxylate oxygens)
Comparator Or Baseline4-Sulfobenzoic acid: Monodentate (Coordinating via sulfonate oxygen only)
Quantified DifferenceQualitatively different coordination geometry (Chelating vs. Non-chelating)
ConditionsAqueous synthesis of metal complexes.

For applications requiring strong metal binding, such as in MOF synthesis, catalysis, or as a sequestering agent, the bidentate chelation of 2-Sulfobenzoic acid provides enhanced complex stability not achievable with its isomers.

Mandatory Precursor for Saccharin and Related Heterocycles

In multi-step syntheses where the formation of 2-sulfobenzoic anhydride is a key step, such as in the classical or modern production routes for the artificial sweetener saccharin, 2-sulfobenzoic acid is the only viable starting material among its isomers. Its unique ability to cyclize makes it indispensable for building the required benzisothiazole core structure.

Synthesis of Bidentate Ligands for Catalysis and Metal-Organic Frameworks (MOFs)

This compound is the correct choice for developing catalysts or MOFs where a strong, chelating interaction with a metal center is required to create a specific, stable coordination geometry. The bidentate nature of 2-sulfobenzoic acid provides a rigid and predictable binding pocket that cannot be replicated by the monodentate or bridging coordination of its meta and para counterparts.

Component in Electrolytic Plating Baths

Used as an additive in tin or nickel electroplating baths, sulfobenzoic acids contribute to the properties of the deposited layer. While isomers can be used, the choice of 2-sulfobenzoic acid can be specified in established formulations to achieve a particular grain refinement, brightness, or internal stress level, making it a non-substitutable component for process consistency.

XLogP3

0.2

Melting Point

141.0 °C

UNII

O9W37198EZ

Related CAS

22895-07-4 (di-ammonium salt)
6939-89-5 (mono-ammonium salt)

Other CAS

30553-06-1
632-25-7

Wikipedia

2-sulfobenzoic acid

General Manufacturing Information

Benzoic acid, 2-sulfo-: ACTIVE

Dates

Last modified: 08-15-2023

Extremely selective "turn-on" fluorescence detection of hypochlorite confirmed by proof-of-principle neurological studies via esterase action in living cells

Atul P Singh, Olga G Tsay, Dhiraj P Murale, Taehong Jun, Hyunjeong Liew, Yoo-Hun Suh, David G Churchill
PMID: 23571476   DOI: 10.1039/c3an00297g

Abstract

Highly specific and sensitive fluorescence detection of hypochlorite in nonbiotic pure water (rapid "turn-on", ~400 fold, λ(em) ~ 560 nm) as well as in living neuronal cell cultures (neutral pH) involves oxidation of a 2-sulfide-2-benzoic acid pendent group in a new meso-thienyl-BODIPY donor-acceptor probe.


Aerobic degradation of 2-sulphobenzoic acid by Pseudomonas strain SB(W)

J A Gonçalves, P M Fedorak
PMID: 8987709   DOI: 10.1111/j.1472-765x.1996.tb00194.x

Abstract

A 2-sulphobenzoic acid-degrading bacterium, Pseudomonas sp. strain SB(W), was isolated from creosote-contaminated soil. It used this compound as its sole carbon, sulphur and energy source, and gave a nearly stoichiometric release of sulphate from 2-sulphobenzoic acid. It did not grow on 3- to 4- sulphobenzoic acids. Isolated SB(W) produced two transient metabolites. The first to appear, and the more abundant metabolite, was identified as 2,3-dihydroxybenzoic acid. The second metabolite was identified as salicylic acid. Both of these compounds served as growth substrates for the isolates.


Butyltin(IV) 2-sulfobenzoates: synthesis, structural characterization and their cytostatic and antibacterial activities

Hanna Pruchnik, Tadeusz Lis, Małgorzata Latocha, Aleksandra Zielińska, Stanisław Ułaszewski, Irena Pelińska, Florian P Pruchnik
PMID: 22484249   DOI: 10.1016/j.jinorgbio.2012.02.024

Abstract

Three butyltin complexes with 2-sulfobenzoic acid [Sn(C(4)H(9))(2){O(3)SC(6)H(4)COO-2}(H(2)O)]·(C(2)H(5)OH) (1), [Sn(C(4)H(9))(3){O(3)SC(6)H(4)COOH-2}] (2) and [Sn(2)(C(4)H(9))(6){μ-O(3)SC(6)H(4)COO-2}] (3) have been synthesized and characterized by IR and (1)H, (13)C and (119)Sn NMR spectra. They show interesting properties in solid state and solutions because there are many modes of coordination of the Sbz ligand. The structure of complex 1 has been determined by X-ray crystallography. It is a chain compound with 2-sulfonatobenzoate coordinated to Sn atoms as a bridging and chelate ligand via O atoms of COO and SO(3) groups. In solutions the chains dissociate giving mainly mononuclear complexes. The NMR spectra and calculation at the DFT B3LYP/3-21G** level indicate that in solutions of compounds 1, 2 and 3 in polar solvents, many complexes showing dynamic properties are formed. Density functional theory (DFT) calculations showed that many five- and six-coordinate isomers and conformers can exist in equilibrium. All compounds effectively interact with AMP and ATP. The NMR spectra showed that nucleotides are coordinated to Sn atoms via PO(4) groups. The complexes are very active cytostatic agents against tumor strains. They are more effective than cisplatin. It is interesting that activity of 3 against non-tumor cell NHDF is lower than against tumor cells. Antibacterial activity of 1 and 2 has been investigated. Compound 2 is a very effective agent against Gram-positive bacteria. Antibacterial activity of 1 is lower than that of 2. Activity of 1 both against Gram-positive and Gram-negative bacteria is similar.


Saccharin: para forms of some impurities are not mutagenic in Salmonella typhimurium

F Poncelet, M Mercier, J Lederer
PMID: 7007186   DOI: 10.1016/0015-6264(80)90236-9

Abstract




New cytotoxic butyltin complexes with 2-sulfobenzoic acid: Molecular interaction with lipid bilayers and DNA as well as in vitro anticancer activity

Hanna Pruchnik, Teresa Kral, Dominik Poradowski, Aleksandra Pawlak, Angelika Drynda, Bożena Obmińska-Mrukowicz, Martin Hof
PMID: 26585592   DOI: 10.1016/j.cbi.2015.11.007

Abstract

New butyltin complexes with 2-sulfobenzoic acid: [Sn(C4H9)2{O3SC6H4COO-2}(H2O)]·(C2H5OH) (DBTsbz), [Sn(C4H9)3{O3SC6H4COOH-2}] (TBTsbz) and [Sn2(C4H9)6{μ-O3SC6H4COO-2}] (DTBTsbz) are very effective cytotoxic agents against tumor cells. The molecular interaction of these complexes with lipid membranes and DNA has been investigated. The IR spectra and changes of (1)H, (13)C chemical shifts suggest that SO3 and COO groups of 2-sulfobenzoato ligand interact with O atom of glycerin fragment of DPPC. Moreover, the compounds form Sn-OP bonds with phosphate groups of DPPC, which was shown by the lower frequency shift of the νs(PO2(-)) and νas(PO2(-)) band, by change of (31)P NMR signals and by DFT calculation. Another possibility is the interaction of the phosphate group of DPPC owing to formation of hydrogen bond O-H…O-P between water molecule coordinated to Sn and oxygen atom from the phosphate group. Using TCSPC-FCS we characterized DNA supramolecular assemblies' formation upon increasing TBTsbz, DTBTsbz and DBTsbz concentration. Diffusion time, lifetime and particle number changes are altered systematically with increasing Ccomp/CDNAbp ratio in following effectiveness order DBTsbz > TBTsbz > DTBTsbz. From those parameters we can conclude that all these compounds lead to a change of DNA winding, strand but not to DNA compaction. Investigated compounds show very high cytotoxic activity against cancer cell lines. All compounds exhibit efficient in vitro antitumor activity toward Jurkat (T-cell leukemia), CL-1 (T-lymphoblastoid cell line), GL-1 (B cell lymphoma cell line) and D-17 (canine osteosarcoma). The DBTsbz is more effective then carboplatin against canine osteosarcoma.


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